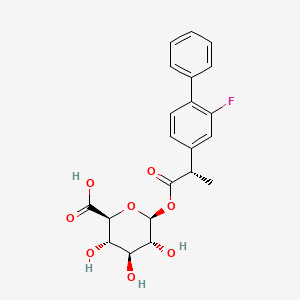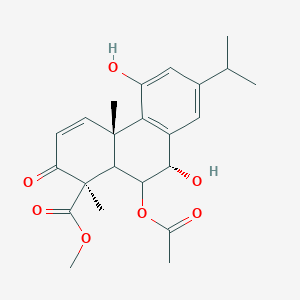
Leonubiastrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Industrial Production Methods: Industrial production methods for Leonubiastrin are not well-documented. Typically, such compounds are produced in specialized laboratories under controlled conditions to ensure purity and consistency. The production process may involve the use of advanced techniques such as chromatography and crystallization to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Leonubiastrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired outcomes .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in halogenated compounds .
Scientific Research Applications
Leonubiastrin has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Leonubiastrin involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing cellular processes . Detailed studies on the exact molecular targets and pathways are ongoing, and further research is needed to fully elucidate the compound’s mechanism of action .
Comparison with Similar Compounds
Leonubiastrin can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
Leonurine: Known for its cardiovascular and neuroprotective effects.
Leonuride: Investigated for its potential anti-inflammatory and analgesic properties.
Leonurine Hydrochloride: Studied for its therapeutic applications in cardiovascular diseases.
This compound is unique due to its specific molecular structure and the range of applications it offers in scientific research. Its versatility and potential for various applications make it a valuable compound in the field of life sciences .
Properties
Molecular Formula |
C23H28O7 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
methyl (1R,4aS,9S,10S)-10-acetyloxy-5,9-dihydroxy-1,4a-dimethyl-2-oxo-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C23H28O7/c1-11(2)13-9-14-17(15(25)10-13)22(4)8-7-16(26)23(5,21(28)29-6)20(22)19(18(14)27)30-12(3)24/h7-11,18-20,25,27H,1-6H3/t18-,19+,20?,22+,23-/m0/s1 |
InChI Key |
ROWKODQLOIEBHL-MXHWVDEXSA-N |
Isomeric SMILES |
CC(C)C1=CC2=C(C(=C1)O)[C@]3(C=CC(=O)[C@](C3[C@@H]([C@H]2O)OC(=O)C)(C)C(=O)OC)C |
Canonical SMILES |
CC(C)C1=CC2=C(C(=C1)O)C3(C=CC(=O)C(C3C(C2O)OC(=O)C)(C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate](/img/structure/B14087606.png)
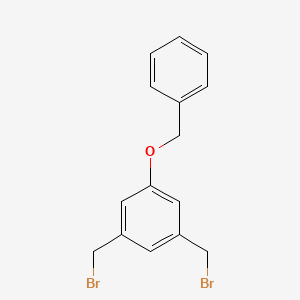
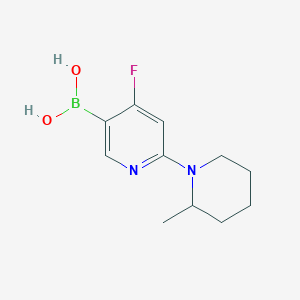
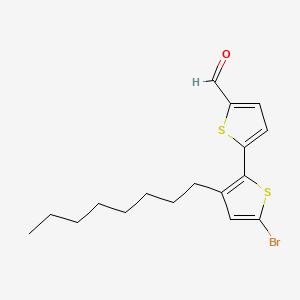

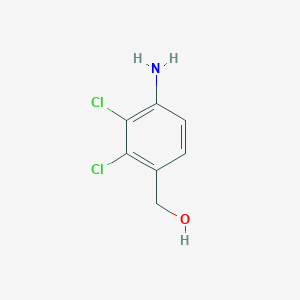
![(2E)-N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]-3-(5-nitro-2-thienyl)-2-propenamide](/img/structure/B14087664.png)
![4-(3,4,5-trifluorophenyl)-3,4,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B14087671.png)
![7-[(2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid](/img/structure/B14087674.png)
![(S)-4-((7H-Benzo[c]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole](/img/structure/B14087681.png)
![1-(3-Amino-4-methylphenyl)-9-(1-methyl-1H-pyrazol-4-yl)benzo[h]quinolin-2(1H)-one](/img/structure/B14087683.png)
